Trifloxystrobin
Overview
Description
Trifloxystrobin is a synthetic derivative of the naturally occurring strobilurins found in several genera of wood-decaying fungi such as Strobilurus tenacellus . It is a strobilurin foliar fungicide that inhibits mitochondrial respiration by blocking electron transfer within the respirator chain . It is particularly active against Ascomycetes, Deuteromycetes, and Oomycetes .
Molecular Structure Analysis
The molecular formula of Trifloxystrobin is C20H19F3N2O4 . Its molecular weight is 408.3711 . The structure of Trifloxystrobin is also available as a 2D Mol file .Chemical Reactions Analysis
Trifloxystrobin is designed to manage fungal pathogens, although its broad-spectrum mode of action also produces non-target impacts . The degradation pathways of trifloxystrobin and the fate of several metabolites have been reported .Physical And Chemical Properties Analysis
Trifloxystrobin has a low aqueous solubility and a low volatility . Based on its chemical properties, it would not normally be expected to leach to groundwater . It would not be expected to be persistent in soil or water systems .Scientific Research Applications
Paddy Production
Trifloxystrobin, in combination with Tebuconazole, has been used as water-dispersible granules in paddy production . A study describes the development of a highly effective approach for determining the residue distribution and dissipation of trifloxystrobin and tebuconazole, and their risk assessment in brown rice, husk, straw, and grain using high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) .
Fungicide in Fruit Cultivation
Trifloxystrobin has been evaluated for its use as a fungicide on various fruits such as apple, pear, quince, grapes, and strawberry . It helps in controlling the fungal diseases that affect the yield and quality of these fruits.
Control of Downy Mildew
Trifloxystrobin is one of the strobilurin fungicides that have been tested for their efficacy on the pathogen P. halstedii, which causes downy mildew . This application is particularly important in regions where downy mildew is a significant problem.
Residue and Dietary Risk Assessment
The safe utilization of a mixture of trifloxystrobin and tebuconazole in paddy production has been studied . The study provides novel information regarding the residue distribution and dissipation of these substances in brown rice, husk, straw, and grain .
Mechanism of Action
Target of Action
Trifloxystrobin primarily targets the respiration process in plant pathogenic fungi . The site of action of strobilurin compounds, including trifloxystrobin, is located in the mitochondrial respiration pathway .
Mode of Action
Trifloxystrobin interferes with the respiration process in fungi by binding to the cytochrome b complex III at the Q0 site in mitochondrial respiration . This interaction inhibits the fungi’s ability to undergo normal respiration , making trifloxystrobin a potent inhibitor of fungal spore germination and mycelial growth .
Biochemical Pathways
The primary biochemical pathway affected by trifloxystrobin is the mitochondrial respiration pathway . By inhibiting this pathway, trifloxystrobin prevents the fungi from generating energy, which is crucial for their growth and reproduction . This leads to the inhibition of fungal spore germination and mycelial growth .
Pharmacokinetics
It is known that trifloxystrobin has a low aqueous solubility and a low volatility .
Result of Action
The result of trifloxystrobin’s action is the inhibition of fungal spore germination and mycelial growth . This makes it highly effective against many fungal pathogens within the Ascomycete, Deuteromycete, Basidiomycete, and Oomycete classes . Pests controlled by trifloxystrobin include grape and cucurbit powdery mildew, apple scab and powdery mildew, peanut leafspot, and brown patch of turfgrasses .
Action Environment
It has been classified as being highly toxic to fish and aquatic invertebrates; however, because of relatively low exposure concentrations in water, the risk to fish and invertebrates is low . There is a possibility of some effects to estuarine invertebrates, but the exposure is uncertain and this risk is lower than the risk from registered alternatives .
Future Directions
properties
IUPAC Name |
methyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONCZDRURRATYFI-TVJDWZFNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=CC=C1/C(=N\OC)/C(=O)OC)/C2=CC(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4032580 | |
Record name | Trifloxystrobin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4032580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless solid; [Merck Index] | |
Record name | Trifloxystrobin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7576 | |
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Boiling Point |
approximately 312 °C | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
>70.00 °C (>158.00 °F) | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.610 mg/L at 25 °C, In acetone, dichloromethane and ethyl acetate >500, hexane 11, methanol 76, octanol 18, toluene 500 (all in g/L, 25 °C) | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.36 g/mL at 21 °C | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000003 [mmHg], 2.55X10-8 mm Hg at 25 °C | |
Record name | Trifloxystrobin | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7576 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
... The present study was performed in order to identify the skin toxicity mechanism of trifloxystrobin using HaCaT (keratinocyte of human skin) cells. Following 24 or 48 hr treatment, cell viability, and subsequent Annexin V-FITC/propidium iodide assay, TUNEL assay and Western blotting were performed to investigate the cell death mechanism of trifloxystrobin. Exposure to trifloxystrobin resulted in diminished viability of HaCaT cells in both a time- and concentration-dependent manner. The cell death was derived through apoptotic pathways in the HaCaT cells. Furthermore, we explored the effect of trifloxystrobin on TRAIL-mediated extrinsic apoptosis using siRNA transfection. Knockdown of death receptor 5 suppressed trifloxystrobin-provoked apoptosis. These results indicate that trifloxystrobin induces TRAIL-mediated apoptosis and has an inhibitory effect in keratinocytes that can interfere with the barrier function and integrity of the skin ..., Strobilurin fungicidal activity inhibits mitochondrial respiration by disrupting the cytochrome complex, thus blocking electron transfer. /Strobilurin fungicides/ | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White powder | |
CAS RN |
141517-21-7 | |
Record name | Trifloxystrobin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=141517-21-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Trifloxystrobin | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzeneacetic acid, α-(methoxyimino)-2-[[[(E)-[1-[3-(trifluoromethyl)phenyl]ethylidene]amino]oxy]methyl]-, methyl ester, (αE) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.778 | |
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Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
72.9 °C | |
Record name | Trifloxystrobin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7276 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of trifloxystrobin?
A1: Trifloxystrobin is a strobilurin fungicide that acts by inhibiting mitochondrial respiration in target fungi. It does this by blocking electron transfer at the Qo site of cytochrome b in the electron transport chain. [, , , , , ] This effectively halts energy production within the fungal cells, ultimately leading to their demise.
Q2: What is the molecular formula and weight of trifloxystrobin?
A3: The molecular formula of trifloxystrobin is C20H19F3N2O5, and its molecular weight is 424.38 g/mol. []
Q3: How does trifloxystrobin behave under different environmental conditions?
A4: Research shows that trifloxystrobin undergoes hydrolysis in aqueous solutions, with the rate increasing at higher pH and temperature. [] It is also susceptible to photodegradation, meaning it breaks down upon exposure to sunlight. The presence of humic acid, a component of soil organic matter, can influence its photodegradation rate. []
Q4: What is being done to improve the formulation of trifloxystrobin?
A5: Scientists are exploring methods to improve trifloxystrobin formulation to enhance its efficacy and stability. One approach involves developing a trifloxystrobin suspending agent using dispersing agents, thickening agents, and antifreezing agents to enhance its stability and usability. [] Another method explores the formation of inclusion compounds with β-cyclodextrin to improve its solubility. []
Q5: What types of fungal diseases can trifloxystrobin effectively control?
A6: Trifloxystrobin demonstrates broad-spectrum antifungal activity against a wide range of plant pathogens. Studies have proven its effectiveness in controlling diseases like powdery mildew and downy mildew in grapes, [] leaf blast and brown leaf spot in rice, [] Cercospora leaf spot in sugar beet, [] and sheath blight in rice. []
Q6: How does the timing of trifloxystrobin application affect its efficacy?
A8: Research on Cercospora leaf spot in sugar beets indicates that applying trifloxystrobin earlier in the disease cycle, as part of a multi-fungicide program, results in more effective disease control compared to later applications. []
Q7: Is there a risk of resistance development to trifloxystrobin in plant pathogens?
A9: Yes, like many other fungicides, prolonged and repeated use of trifloxystrobin can lead to the development of resistance in target fungal populations. Studies have already identified trifloxystrobin-resistant strains of Magnaporthe grisea, the causal agent of rice blast. [] Resistance has been linked to specific point mutations in the cytochrome b gene, which alters the target site of trifloxystrobin. [, ]
Q8: What analytical methods are used to detect and quantify trifloxystrobin residues?
A12: Several analytical methods have been developed and validated for the detection and quantification of trifloxystrobin and its metabolites in various matrices. These methods typically involve extraction techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), followed by analysis using sophisticated instruments such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). [, , , , , , ]
Q9: What is the environmental fate of trifloxystrobin?
A13: Trifloxystrobin can persist in the environment, particularly in soil, for varying periods depending on factors like temperature, pH, and microbial activity. [, ] Its breakdown products, including trifloxystrobin acid, have also been detected in environmental samples. [] Research is ongoing to understand the long-term impact of trifloxystrobin and its metabolites on ecosystems and non-target organisms.
Q10: What is the toxicity of trifloxystrobin to aquatic organisms?
A14: Studies have shown that trifloxystrobin can be toxic to aquatic organisms like Daphnia magna, a small crustacean used as a model organism in ecotoxicological studies. [] Exposure to trifloxystrobin can negatively impact their survival, reproduction, development, and growth. This highlights the importance of carefully managing trifloxystrobin usage to minimize its potential impact on aquatic environments.
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